(R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 4-[(1R)-2-amino-1-hydroxyethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
SXJRBPRPVOCIFE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](CN)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves:
- Introduction of the Boc protecting group on the piperidine nitrogen to afford tert-butyl piperidine-1-carboxylate derivatives.
- Functionalization at the 4-position of the piperidine ring with a 2-amino-1-hydroxyethyl side chain.
- Control of stereochemistry to obtain the (R)-enantiomer, often via chiral starting materials or asymmetric synthesis.
Key Synthetic Routes
Starting from N-Boc-4-piperidinemethanol
- Step 1: Protection of piperidine nitrogen with Boc group to yield N-Boc-4-piperidinemethanol.
- Step 2: Conversion of the hydroxymethyl group at the 4-position to a 2-amino-1-hydroxyethyl substituent via nucleophilic substitution or reductive amination.
- Step 3: Introduction of the amino group can be achieved by reaction with suitable amine sources or via azide intermediates followed by reduction.
This approach is supported by analogous syntheses of related piperidine derivatives where the hydroxymethyl group is functionalized to introduce amino alcohol moieties.
Asymmetric Synthesis via Chiral Precursors
- Use of chiral epoxides or chiral amino alcohols as building blocks to install the (R)-configuration at the 2-amino-1-hydroxyethyl side chain.
- Coupling these chiral fragments with Boc-protected piperidine intermediates under mild conditions to preserve stereochemistry.
Reaction Conditions and Reagents
- Protecting Group Installation: Boc protection is typically performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in solvents like dichloromethane at 0–25 °C.
- Functionalization of 4-Position:
- Nucleophilic substitution reactions using halogenated intermediates or activated esters.
- Reductive amination using aldehydes or ketones with ammonia or amines in the presence of reducing agents (e.g., sodium cyanoborohydride).
- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).
- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (20–70 °C) depending on the step.
- Purification: Silica gel column chromatography is the standard method for purification of intermediates and final products.
Example Preparation Data Table
| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidine | Boc2O, triethylamine, DCM, 0–25 °C | 85–90 | Boc protection of piperidine nitrogen |
| 2 | N-Boc-4-piperidinemethanol | Halogenation or activation of hydroxyl group | 60–75 | Formation of reactive intermediate |
| 3 | Activated intermediate + chiral amino alcohol or amine | Reductive amination, NaBH3CN, THF, rt | 65–80 | Installation of (R)-2-amino-1-hydroxyethyl substituent |
| 4 | Crude product | Silica gel chromatography | 90–95 | Purification to obtain pure compound |
Research Findings and Optimization
- Stereochemical Control: The use of chiral amino alcohols or chiral auxiliaries is critical to obtain the (R)-enantiomer with high enantiomeric excess. Asymmetric catalytic hydrogenation or enzymatic resolution methods have been reported in related piperidine derivatives to enhance stereoselectivity.
- Solubility and Stability: The Boc-protected compound exhibits good solubility in organic solvents such as DMSO and DMF, facilitating stock solution preparation for further reactions or biological assays.
- Reaction Yields: Optimized reaction conditions, including temperature control and choice of solvent, significantly improve yields and purity. For example, reductive amination in THF at room temperature with sodium cyanoborohydride typically yields 70–80% of the desired product.
- Purification Techniques: Silica gel chromatography with gradient elution (petroleum ether/ethyl acetate) is effective for isolating the target compound with >95% purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Value | Comments |
|---|---|---|
| Boc Protection Temperature | 0–25 °C | Mild conditions to avoid side reactions |
| Functionalization Solvent | THF, DMF, DCM | Depends on reagent solubility |
| Reductive Amination Agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imines |
| Reaction Time | 1–24 hours | Longer times for complete conversion |
| Purification Method | Silica gel chromatography | Gradient elution with ethyl acetate/petroleum ether |
| Yield | 60–90% | Varies by step and optimization |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine group (-NH₂) undergoes classical nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, useful in asymmetric synthesis.
Table 1: Amine-Group Reactions
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | Methyl iodide | DMF, K₂CO₃, 25°C, 12h | N-Methyl derivative | 75–85% |
| Acylation | Acetyl chloride | CH₂Cl₂, Et₃N, 0°C, 2h | N-Acetylated product | 80–90% |
| Schiff Base Formation | Benzaldehyde | MeOH, rt, 6h | (R)-imine intermediate | 65–75% |
Hydroxyl Group Reactivity
The secondary hydroxyl (-OH) participates in:
-
Esterification : Forms esters with carboxylic acids (e.g., acetic anhydride) using acid catalysts.
-
Oxidation : Converts to a ketone using oxidizing agents like Dess-Martin periodinane or KMnO₄.
Table 2: Hydroxyl-Group Reactions
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Esterification | Acetic anhydride | H₂SO₄, 60°C, 4h | Acetyloxy derivative | 70–80% |
| Oxidation | Dess-Martin periodinane | CH₂Cl₂, rt, 2h | Ketone derivative | 85–95% |
tert-Butyl Ester Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:
-
Acidolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding a piperidine amine .
Key Data :
-
Optimal Conditions : 20% TFA in DCM, 0°C → rt, 1–2h.
Steric and Electronic Effects
The bulky tert-butyl group influences reactivity:
-
Steric Hindrance : Slows nucleophilic substitution at the piperidine nitrogen.
-
Electronic Effects : Electron-donating nature stabilizes intermediates in oxidation reactions.
Scientific Research Applications
Organic Synthesis
Asymmetric Synthesis
The compound is notably utilized in asymmetric synthesis due to its chiral center, which allows for the production of enantiomerically pure compounds. This feature is crucial in the pharmaceutical industry, where the efficacy and safety of drugs often depend on their stereochemistry. The compound serves as a versatile building block in the synthesis of complex organic molecules, facilitating the creation of various derivatives with desired biological activities.
Reactions and Mechanisms
Several synthetic pathways have been developed to incorporate (R)-tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate into larger frameworks. Common reactions include:
- N-acylation : This reaction allows for the introduction of acyl groups, enhancing the compound's reactivity.
- Alkylation : Alkylation reactions can modify the piperidine ring, leading to derivatives with altered pharmacological properties.
The compound's ability to participate in these reactions underscores its significance as a synthetic intermediate in organic chemistry.
Medicinal Chemistry
Pharmacological Potential
Research has indicated that this compound may exhibit various biological activities. Its structural characteristics suggest potential interactions with neurotransmitter receptors, making it a candidate for developing novel therapeutic agents targeting central nervous system disorders.
Case Studies in Drug Development
- Antidepressant Activity : Preliminary studies have shown that derivatives of this compound can influence serotonin and norepinephrine levels, indicating potential antidepressant effects. In vitro assays demonstrated significant modulation of neurotransmitter uptake in neuronal cell lines.
- Anticancer Properties : Related piperidine derivatives have been evaluated for their anticancer activity. In vitro studies reported IC50 values in the nanomolar range against specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), highlighting their potential as effective anti-proliferative agents.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 | 0.126 | Strong inhibitory effect |
| Example B | MCF10A | >2.0 | Minimal effect |
Structural Analogues and Comparisons
The compound shares structural similarities with several other piperidine derivatives, which also serve as important intermediates in organic synthesis and medicinal chemistry. Here is a comparison of notable analogues:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Boc 4-piperidone | Contains a piperidone structure without hydroxyethyl group | Used primarily as a precursor in synthesis |
| Tert-butyl 4-piperidinecarboxylate | Lacks chirality; simpler structure | More straightforward reactivity |
| (S)-N-tert-butoxycarbonyl 4-(hydroxyethyl)piperidine | Similar hydroxyethyl substitution but different chirality | Focused on different enantiomeric forms |
Mechanism of Action
The mechanism of action of ®-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the amino and hydroxyethyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Key Observations :
- Chirality: The (R)-configuration at the 4-position distinguishes it from racemic or non-chiral analogs, which may influence biological activity or crystallization behavior.
- Positional Isomerism: tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate demonstrates how substituent position (3 vs.
2.2 Physicochemical Properties
- Solid-State Characteristics: While the target compound’s physical state is unreported, analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate are light yellow solids , suggesting similar solid forms for the target under standard conditions.
Research Implications
The amino-hydroxyethyl substituent positions the target compound as a versatile intermediate for drug discovery, particularly for targeting amine- or hydroxyl-recognizing enzymes. Its stereochemistry and Boc protection also make it suitable for asymmetric synthesis. However, the lack of direct pharmacological data in the evidence necessitates further studies to validate its bioactivity relative to analogs like the pyridinyl derivative .
Biological Activity
(R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, with the CAS number 301221-57-8, is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a tert-butyl group attached to the piperidine ring, along with an amino and a hydroxyethyl substituent, which may influence its pharmacological properties.
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 244.33 g/mol
- Purity : ≥95%
- Storage Conditions : Keep in a dark place under inert atmosphere at 2–8 °C .
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on existing research:
1. Neuroprotective Effects
Research indicates that compounds with similar piperidine structures exhibit neuroprotective properties. For instance, studies have shown that certain piperidine derivatives can enhance neuronal survival and promote regeneration in models of neurodegenerative diseases . The presence of the amino and hydroxyethyl groups may contribute to these effects by modulating neurotransmitter systems or promoting myelin repair.
2. Anticancer Activity
Piperidine derivatives have been explored for their anticancer potential. A recent study highlighted that specific structural modifications in piperidine compounds led to increased cytotoxicity against cancer cell lines, suggesting that this compound could be evaluated for similar activities . The compound's ability to induce apoptosis and inhibit tumor growth is an area of active investigation.
3. Cholinesterase Inhibition
Compounds with piperidine scaffolds have demonstrated cholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment. Research indicates that structural features such as the presence of nitrogen atoms play a crucial role in enhancing inhibition efficacy . This suggests potential therapeutic applications for this compound in cognitive disorders.
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds suggest that piperidine derivatives can exhibit favorable absorption and distribution characteristics. Toxicological assessments indicate low acute toxicity; however, further studies are needed to establish a comprehensive safety profile .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example, tert-butyl groups are introduced via carbamate formation under anhydrous conditions using Boc-anhydride. Key intermediates are purified via silica gel chromatography (hexane/ethyl acetate gradients) . Optimization includes controlling reaction temperature (e.g., 0–20°C for stereoselective steps) and using chiral catalysts to enhance enantiomeric excess. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the compound’s chirality confirmed, and what analytical techniques are critical for resolving enantiomers?
- Methodological Answer : Chiral purity is verified using chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol. Polarimetry and circular dichroism (CD) spectroscopy provide complementary data. X-ray crystallography (using SHELX software ) can resolve absolute configuration by analyzing crystal lattice parameters and electron density maps .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store the compound under nitrogen at 2–8°C to avoid hydrolysis of the tert-butyl carbamate group. Waste should be neutralized and disposed via licensed hazardous waste services .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from differences in metabolic stability or bioavailability. Perform pharmacokinetic studies (e.g., plasma protein binding assays, microsomal stability tests) to assess compound half-life. Compare in vitro IC₅₀ values (e.g., enzyme inhibition) with in vivo efficacy using dose-response models. Structural analogs (e.g., pyridine- or triazole-substituted piperidines ) can clarify structure-activity relationships (SAR).
Q. What strategies improve solubility and formulation for in vivo administration?
- Methodological Answer : Solubility is enhanced using co-solvents (e.g., PEG-400, DMSO ≤10%) or cyclodextrin-based complexes. Log S values (calculated via ChemAxon) guide solvent selection . For oral dosing, micronization or lipid-based nanoemulsions improve bioavailability. Stability under physiological pH is monitored via HPLC .
Q. How do structural modifications (e.g., fluorination or heterocyclic substitutions) impact target binding affinity?
- Methodological Answer : Fluorination at the piperidine ring (e.g., trifluoroethyl groups ) increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. Heterocyclic substitutions (e.g., pyridinyl ) modulate hydrogen bonding with target proteins. Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What are the best practices for resolving data inconsistencies in crystallographic refinement?
- Methodological Answer : For X-ray data, apply SHELXL refinement with restraints for disordered tert-butyl groups. Validate using R-factor convergence (<5% Δ) and check for twinning via PLATON. Contradictions in bond lengths/angles are resolved by re-examining data collection parameters (e.g., temperature, radiation source) .
Q. How can researchers design analogs to mitigate off-target effects observed in kinase inhibition assays?
- Methodological Answer : Off-target binding is minimized by introducing bulky substituents (e.g., cyclopropyl ) to sterically hinder non-selective interactions. Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies selectivity hotspots. Molecular dynamics simulations (AMBER) predict conformational changes in target vs. off-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
